molecular formula C18H24N2O4 B11424925 Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11424925
M. Wt: 332.4 g/mol
InChI Key: RSEFBMJPDUQTNW-UHFFFAOYSA-N
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Description

Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound featuring a unique combination of azepane, dimethoxyphenyl, and oxazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. One common method starts with the formation of the oxazoline ring through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated precursor of the oxazoline compound. The dimethoxyphenyl group is usually incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazoline ring can act as a chelating agent, binding to metal ions and affecting their biological availability. The azepane ring may influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl(3,5-dimethoxyphenyl)methanone: Similar structure but lacks the oxazoline ring.

    2,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.

    Oxazoline derivatives: Compounds with the oxazoline ring but different substituents.

Uniqueness

Azepan-1-yl[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the azepane and oxazoline rings, along with the dimethoxyphenyl group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

azepan-1-yl-[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C18H24N2O4/c1-22-13-7-8-16(23-2)14(11-13)15-12-17(24-19-15)18(21)20-9-5-3-4-6-10-20/h7-8,11,17H,3-6,9-10,12H2,1-2H3

InChI Key

RSEFBMJPDUQTNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

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